4-Methyl-1-(2-phenylethyl)azepane
Overview
Description
4-Methyl-1-(2-phenylethyl)azepane is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol. This compound is of significant importance in various research fields, including medicinal chemistry, pharmacology, and neurosciences. It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-phenylethyl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, a linear precursor containing the necessary functional groups can undergo cyclization through ring-closing metathesis, followed by reduction to form the azepane ring . Another approach involves the Beckmann rearrangement of functionalized piperidones to form the azepane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing azepane derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-phenylethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-1-(2-phenylethyl)azepane has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Pharmacology: Investigated for its potential as a drug candidate for various therapeutic applications.
Neurosciences: Studied for its effects on the central nervous system and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-phenylethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Azepane: The parent seven-membered nitrogen-containing heterocycle.
Uniqueness
4-Methyl-1-(2-phenylethyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to piperidine and pyrrolidine, the seven-membered azepane ring provides a different spatial arrangement, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
4-methyl-1-(2-phenylethyl)azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-6-5-11-16(12-9-14)13-10-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPUUDFAWJFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285393 | |
Record name | 4-methyl-1-(2-phenylethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-90-6 | |
Record name | NSC41647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1-(2-phenylethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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